molecular formula C9H13O4- B8615493 Palacos R

Palacos R

Cat. No. B8615493
M. Wt: 185.20 g/mol
InChI Key: IWVKTOUOPHGZRX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05100762

Procedure details

Methacrylic acid (0.1 mol) and hexaethyldititanoxane (0.05 mol) were dissolved in xylene and subjected to reaction. The water that formed as the reaction proceeded was removed together with the solvent by distillation. The by-product of the reaction was distilled off under vacuum and the residue was dried under vacuum to obtain triethyltitanyl methacrylate (m.p. 89° C.; yield, 54%). This triethyltitanyl methacrylate and methyl methacrylate were put into a round-bottom flask at a molar ratio of 1:1 and xylene was added to achieve a concentration of ca. 50%. Benzoyl peroxide (1 mol % of the sum of the triethyltitanyl methacrylate and methyl methacrylate) dissolved in xylene was charged into a dropping funnel. After equipping the flask with this funnel, the benzoyl peroxide solution was dripped in an amount of about 10% of the total quantity of the solution. Thereafter, the flask was heated to the reflux temperature and the remaining polymerization initiator was slowly added dropwise until the reaction was completed in 8 hours. After the reaction, the content of the flask was added to n-hexane and subjected to re-precipitation. The resulting precipitate was recovered and dried to obtain a solid product. This solid product was dissolved in ethanol, added slowly to ice water and subjected to re-precipitation. The precipitate was recovered and dried to obtain poly(triethyltitanyl methacrylate-methyl methacrylate). Yield, 75%, Mn, 35,000; Mw/Mn=2.2, IR (ν cm-1), 1720, 1710, 1160, 1100, 720; atomic absorption spectrum (Ti content), 14.80 (found) and 14.95 (calculated).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7]([O:12][CH3:13])(=[O:11])[C:8]([CH3:10])=[CH2:9].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.CCCCCC>C1(C)C(C)=CC=CC=1.C(O)C>[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:7]([O:12][CH3:13])(=[O:11])[C:8]([CH3:10])=[CH2:9] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was charged into a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the flask was heated to the reflux temperature
CUSTOM
Type
CUSTOM
Details
the remaining polymerization initiator
ADDITION
Type
ADDITION
Details
was slowly added dropwise until the reaction
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
subjected to re-precipitation
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was recovered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain a solid product
CUSTOM
Type
CUSTOM
Details
subjected to re-precipitation
CUSTOM
Type
CUSTOM
Details
The precipitate was recovered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C(=C)C)(=O)[O-].C(C(=C)C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.